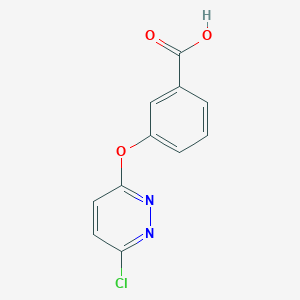

3-(6-Chloropyridazin-3-oxy)benzoic acid

Overview

Description

The compound of interest, 3-(6-Chloropyridazin-3-oxy)benzoic acid, is a derivative of pyridazine, which is a heterocyclic compound known for its significance in pharmaceutical chemistry. Pyridazine analogs are often explored for their potential biological activities and are used as key intermediates in the synthesis of various pharmacologically active compounds.

Synthesis Analysis

The synthesis of pyridazine derivatives can be complex, involving multiple steps and reagents. For instance, starting from 3,6-dichloro-4-pyridazinecarboxylic acid chloride, a series of novel pyridazino[3,4-b][1,5]benzoxazepin-5(6H)-ones were prepared, which are isosters of nonnucleoside reverse transcriptase inhibitors, indicating the potential for antiviral activity . Another example includes the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, which involved treating 2-(4-chloro-3-methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by a series of reactions to achieve the final compound .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and LC-MS, and in some cases, X-ray diffraction (XRD) is used to determine the crystal structure . The compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine crystallized in the monoclinic crystal system with the space group P21/c, showcasing the typical structural features of pyridazine derivatives .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in the synthesis of more complex molecules. For example, the reaction of 2-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-ones with enamines produces 2-substituted derivatives, which can further react with hydrazines to furnish spiro derivatives of N-aminopyrrole or 3-pyridazinone . These reactions demonstrate the versatility of pyridazine derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives, such as the HOMO-LUMO energy gap and global reactivity descriptors, can be determined through density functional theory (DFT) calculations. These properties are crucial for understanding the reactivity and stability of the compounds. Intermolecular interactions, such as hydrogen bonding and halogen interactions, play a significant role in the molecular packing and stability of these compounds, as evidenced by Hirshfeld surface analysis and energy frameworks .

Scientific Research Applications

Corrosion Inhibition

Mashuga et al. (2017) investigated the inhibitory effect of several pyridazine derivatives, including 3-(6-Chloropyridazin-3-oxy)benzoic acid, on the corrosion of mild steel in 1 M HCl. They found that these compounds act as mixed-type inhibitors and prevent steel dissolution through a charge transfer process. The pyridazine ring was actively involved in these interactions, as shown by spectroscopic studies and quantum chemical calculations (Mashuga, Olasunkanmi, & Ebenso, 2017).

Synthesis and Biological Activity

Abubshait (2007) explored the synthesis and reactions of novel indolylpyridazinone derivatives, which are structurally related to 3-(6-Chloropyridazin-3-oxy)benzoic acid. These derivatives showed potential antibacterial activity, suggesting the chemical's role in developing new antimicrobial agents (Abubshait, 2007).

Structural Studies

Yanai et al. (1972) conducted structural studies on pyridazine derivatives, including those similar to 3-(6-Chloropyridazin-3-oxy)benzoic acid. These studies are crucial for understanding the chemical's properties and potential applications in various fields (Yanai, Kinoshita, Takeda, Nishimura, & Kuraishi, 1972).

Synthesis and Structure Analysis

Sallam et al. (2021) focused on synthesizing and analyzing the structure of pyridazine analogs, including 3-(6-Chloropyridazin-3-oxy)benzoic acid. Their work contributes to the understanding of the compound's pharmaceutical importance (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

Antibacterial Activity of Derivatives

Satpute et al. (2018) investigated the antibacterial activity of derivatives of 3-hydroxy benzoic acid, a compound related to 3-(6-Chloropyridazin-3-oxy)benzoic acid. Their findings highlight the potential of such derivatives in antimicrobial applications (Satpute, Gangan, & Shastri, 2018).

properties

IUPAC Name |

3-(6-chloropyridazin-3-yl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3/c12-9-4-5-10(14-13-9)17-8-3-1-2-7(6-8)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEFRJFIDRTBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NN=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Chloropyridazin-3-oxy)benzoic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)

![4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine](/img/structure/B1328611.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328613.png)

![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328617.png)